molecular formula C14H16N2O2S B2525162 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2525162
M. Wt: 276.36 g/mol
InChI Key: TZNJZGDNHCDDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .

Mode of Action

this compound interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This compound, along with other thiazole derivatives, can be strategically modified to improve bovine CA-II inhibitor binding affinity, selectivity, and pharmacokinetics .

Biochemical Pathways

The inhibition of the CA-II enzyme by this compound affects various biochemical pathways. Since CA-II is essential for maintaining homeostasis in several processes, its inhibition can impact respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Pharmacokinetics

It is suggested that thiazole and morpholine moieties can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine ca-ii binding sites

Result of Action

The result of the action of this compound is the inhibition of the CA-II enzyme. This inhibition can affect various physiological processes where CA-II plays a crucial role, leading to potential changes in respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJZGDNHCDDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.